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Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

. Get Quote

Cat. No.: B164438

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-methylpentadecanoate is a branched-chain fatty acid methyl ester. Understanding
its structural and chemical properties through spectroscopic analysis is crucial for its application
in various research and development fields, including its potential role as a biomarker or in the
synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview
of the expected spectroscopic data for Methyl 13-methylpentadecanoate, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The
information is compiled from publicly available databases and supplemented with characteristic
data for similar long-chain fatty acid methyl esters.

Chemical Structure and Properties

Property Value

IUPAC Name methyl 13-methylpentadecanoate[1]

Synonyms

Pentadecanoic acid, 13-methyl-, methyl ester

CAS Number

5487-50-3[1]

Molecular Formula

C17H3402[1]

Molecular Weight

270.45 g/mol [2]
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Spectroscopic Data
1H NMR Spectroscopy

While a detailed experimental spectrum for Methyl 13-methylpentadecanoate is not readily
available in the public domain, the expected chemical shifts can be predicted based on the
analysis of similar fatty acid methyl esters.[3] The protons are labeled as follows:

CH3(a)-CH2(b)-CH(c)(CHs(d))-CHa(€)...CHa(f)-CHa(g)-C(O)O-CHs(h)

Chemical Shift (5,

Assignment Multiplicity Integration
ppm)

a (CHs-15) ~0.86 Triplet 3H

d (CHs-13Y) ~0.86 Doublet 3H

b, e, f (Chain CH2) ~1.25 Multiplet ~22H

c (CH-13) ~1.50 Multiplet 1H

g (a-CH2) ~2.30 Triplet 2H

h (O-CHs) ~3.67 Singlet 3H

13C NMR Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon skeleton of the
molecule. Predicted chemical shifts are based on general values for long-chain methyl esters.

[4]

Assignment Chemical Shift (6, ppm)
Carbonyl (C=0) ~174.4

Methoxy (O-CHs) ~b51.4

Methylene (Chain CHz) ~249-34.1

Methyl (Terminal CHs & Branch CHs) ~14.1, ~19.7

Methine (Branch CH) ~36.8
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Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular

ion peak and characteristic fragment ions.

m/z Relative Intensity Assignment
270 Present [M]* (Molecular lon)[1]
239 Moderate [M - OCHs]*
_ [CH3OC(O)CH2CH=]*
87 High
(McLafferty rearrangement)[1]
[CH3OC(O)H]* (McLafferty
74 Base Peak

rearrangement)[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. For an ester, the most

prominent bands are the C=0 and C-O stretching vibrations.[5]

Wavenumber (cm~?) Intensity Assignment

~ 2925, ~ 2855 Strong C-H stretching (alkane)
~ 1740 Strong C=0 stretching (ester)[5]
~ 1465 Moderate C-H bending (methylene)
~ 1170 Strong C-O stretching (ester)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for long-chain fatty

acid methyl esters are outlined below. These are generalized procedures and may be adapted

based on the specific instrumentation and analytical requirements.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 13-
methylpentadecanoate in about 0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR
tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrumentation: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer
(e.g., 300 MHz or higher).[6]

e 1H NMR Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Use a proton-decoupled sequence to obtain singlets for all carbon
atoms. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are
typically required due to the lower natural abundance of 13C.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of Methyl 13-methylpentadecanoate in a
volatile organic solvent such as hexane or dichloromethane. The concentration should be in
the range of 10-100 pg/mL.

e GC Conditions:

o Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a
temperature of around 250°C.

o Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for
the separation of fatty acid methyl esters.

o Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher
temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes
to ensure elution of the compound.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

¢ MS Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or ion trap.

o Scan Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a liquid sample like Methyl 13-methylpentadecanoate, the
simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or
KBr) to form a thin film.

¢ Instrumentation: Use a standard FTIR spectrometer.

o Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates should be recorded and subtracted from the
sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain
a high-quality spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the
logical relationship of the spectroscopic techniques in structure elucidation.
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General workflow for the spectroscopic analysis of a chemical compound.
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Logical relationship of spectroscopic techniques in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 13-
methylpentadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164438#spectroscopic-data-for-methyl-13-
methylpentadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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